3-(2-Tetrazolyl)-L-alanine
Overview
Description
3-(2-Tetrazolyl)-L-alanine, also known as (S)-2-Amino-3-(2-tetrazolyl)propionic acid, is a compound with the molecular formula C4H7N5O2 and a molecular weight of 157.13 .
Molecular Structure Analysis
The molecular structure of 3-(2-Tetrazolyl)-L-alanine is represented by the SMILES stringNC@@HC(O)=O
. Unfortunately, the search results do not provide a detailed molecular structure analysis. Physical And Chemical Properties Analysis
3-(2-Tetrazolyl)-L-alanine has a molecular weight of 157.13 . The compound should be stored at a temperature of 2-8°C . The predicted boiling point is 403.8±55.0 °C and the predicted density is 1.85±0.1 g/cm3 .Scientific Research Applications
Synthesis of Unnatural Amino Acids
3-(2-Tetrazolyl)-L-alanine, as a derivative of L-alanine, plays a role in the synthesis of unnatural amino acids. The research on isothiocyanyl alanine, a similar compound, highlights its utility for synthesizing other classes of unnatural amino acids like thioureayl alanines and amino tetrazolyl alanines. These synthesized amino acids have potential applications in expanding the genetic code and biotechnological applications, including the study of fluorescent unnatural amino acids (Bag & De, 2017).
Chiral Dialkylammonium-Type Amphiphile
In another study, a novel unnatural amino acid similar to 3-(2-Tetrazolyl)-L-alanine was synthesized and used to create a chiral dialkylammonium-type amphiphile. This amphiphile exhibited unique properties, forming a vesicular assembly in aqueous dispersion and showing a gel-liquid crystalline phase transition. This research demonstrates the potential of such amino acids in developing new materials with specific phase behaviors (Taku et al., 1994).
Study of Metabolic Processes
Although not directly related to 3-(2-Tetrazolyl)-L-alanine, the use of L-[3H]alanine in metabolic studies provides insights into the potential use of similar compounds. For instance, L-[3H]alanine was used to investigate metabolism during the triggering of germination in Bacillus megaterium, indicating how these amino acid derivatives can be instrumental in probing complex biological processes (Scott & Ellar, 1978).
Peptide and Protein Research
In peptide and protein research, amino acids like 3-(2-Tetrazolyl)-L-alanine can be used to study chemotaxis in organisms. For example, a study on L-alanine and its peptides on the chemotaxis of Tetrahymena highlighted how amino acids can influence cellular behavior and responses. This type of research can be vital for understanding cellular signaling and response mechanisms (Csaba & Kőhidai, 1995).
Polymer Synthesis
Additionally, derivatives of L-alanine, similar to 3-(2-Tetrazolyl)-L-alanine, have been utilized in the synthesis of polymers. For instance, triallyl L-alanine was synthesized for the creation of amino acid-incorporated polymer networks. This demonstrates the potential of such amino acids in the development of new materials with specific mechanical and thermal properties (Yokose et al., 2015).
properties
IUPAC Name |
(2S)-2-amino-3-(tetrazol-2-yl)propanoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H7N5O2/c5-3(4(10)11)1-9-7-2-6-8-9/h2-3H,1,5H2,(H,10,11)/t3-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PBUXSPZZJMCMSU-VKHMYHEASA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=NN(N=N1)CC(C(=O)O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=NN(N=N1)C[C@@H](C(=O)O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H7N5O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70476379 | |
Record name | 3-(2-Tetrazolyl)-L-alanine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70476379 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
157.13 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-(2-Tetrazolyl)-L-alanine | |
CAS RN |
405150-16-5 | |
Record name | 3-(2-Tetrazolyl)-L-alanine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70476379 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.